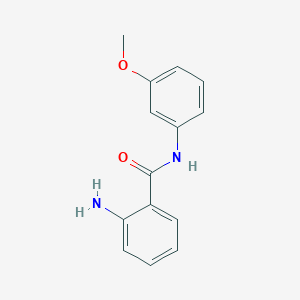

2-amino-N-(3-methoxyphenyl)benzamide

Vue d'ensemble

Description

2-amino-N-(3-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H14N2O2 It is a benzamide derivative characterized by the presence of an amino group at the second position and a methoxyphenyl group at the third position of the benzamide structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(3-methoxyphenyl)benzamide typically involves the condensation of 2-aminobenzoic acid with 3-methoxyaniline. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as pyridinium p-toluenesulfonate in pyridine . The reaction mixture is heated to facilitate the formation of the amide bond, resulting in the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, under ultrasonic irradiation has been reported to enhance the efficiency and eco-friendliness of the process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-amino-N-(3-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group, if present, can be reduced back to the amino group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the amino group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Regeneration of the amino group.

Substitution: Halogenated derivatives of the benzamide.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 2-amino-N-(3-methoxyphenyl)benzamide is . It features an amino group and a methoxyphenyl moiety, which contribute to its chemical reactivity and biological activity. The structural representation can be summarized as follows:

- Amino Group : Facilitates hydrogen bonding and potential interactions with biological targets.

- Methoxy Group : Enhances lipophilicity, potentially aiding in membrane permeability.

Chemistry

In the field of chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its unique structural features allow it to serve as an intermediate in various chemical reactions, leading to the development of new materials and compounds.

Biology

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains using standard methods such as the agar well diffusion assay.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25.6 |

| Escherichia coli | 30.1 |

| Pseudomonas aeruginosa | 24.3 |

| Bacillus subtilis | 25.1 |

These findings suggest that the compound could be a promising candidate for further development as an antimicrobial agent .

- Antioxidant Properties : The compound has also shown antioxidant activities, which may have implications in treating oxidative stress-related conditions.

Medicine

In medical research, this compound is being explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities. Its mechanism of action may involve inhibiting specific enzymes or receptors related to inflammatory pathways .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzamide derivatives, including this compound, which exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Another study focused on the compound's ability to inhibit the NLRP3 inflammasome, suggesting its potential use in treating inflammatory diseases .

Mécanisme D'action

The mechanism of action of 2-amino-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

- 2-amino-N-(4-methoxyphenyl)benzamide

- 2-amino-N-(3-chlorophenyl)benzamide

- 2-amino-N-(3-nitrophenyl)benzamide

Comparison: 2-amino-N-(3-methoxyphenyl)benzamide is unique due to the presence of the methoxy group at the third position of the phenyl ring, which can influence its electronic properties and reactivity. Compared to its analogs, such as 2-amino-N-(4-methoxyphenyl)benzamide, the position of the methoxy group can affect the compound’s binding affinity to molecular targets and its overall biological activity .

Activité Biologique

Introduction

2-amino-N-(3-methoxyphenyl)benzamide, an organic compound with the molecular formula C14H14N2O2, has garnered attention in biological research due to its potential therapeutic applications. This compound is primarily recognized as a poly(ADP-ribose) polymerase (PARP) inhibitor, which plays a crucial role in DNA repair mechanisms, transcription control, and programmed cell death pathways. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various biological evaluations.

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminobenzoic acid with 3-methoxyaniline. The reaction is performed under reflux conditions with a suitable condensing agent such as pyridinium p-toluenesulfonate in pyridine. This method can be scaled up using continuous flow reactors for industrial applications, enhancing yield and product consistency.

The biological activity of this compound is largely attributed to its role as a PARP inhibitor. By inhibiting PARP enzymes, this compound interferes with the repair of single-strand breaks in DNA, leading to increased cellular apoptosis in cancer cells. The inhibition of PARP has been shown to enhance the efficacy of certain chemotherapeutic agents, making this compound a candidate for combination therapies in oncology .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that related benzamide derivatives show potent inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungi. The minimum inhibitory concentrations (MICs) for these compounds against pathogens such as Staphylococcus aureus and Escherichia coli were reported to be comparable to standard antibiotics .

Antiproliferative Effects

In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. Notably, it has shown promising results against triple-negative breast cancer cells (MDA-MB-231), with IC50 values indicating significant cytotoxicity. The compound's ability to disrupt tubulin polymerization further supports its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the methoxy group position significantly influence the biological activity of benzamide derivatives. For example, shifting from a methoxy group at the para position to the meta position alters binding affinities and overall efficacy against molecular targets.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of substituted benzamides for their antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. The results indicated that certain derivatives exhibited MIC values ranging from 25 µg/mL to 30 µg/mL, demonstrating effectiveness comparable to established antibiotics like streptomycin .

Case Study 2: Antiproliferative Activity in Cancer Cells

In another study focusing on breast cancer treatment, this compound was tested for its antiproliferative effects on MCF-7 cells. The compound demonstrated an IC50 value of approximately 23 nM, indicating strong potential for further development as an anticancer therapeutic agent .

Comparative Analysis

| Compound | Biological Activity | IC50 (nM) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Antiproliferative in MCF-7 cells | ~23 | Not specified |

| Related Benzamide Derivative A | Antimicrobial against S. aureus | Not applicable | 25 |

| Related Benzamide Derivative B | Antifungal against C. albicans | Not applicable | 26 |

Propriétés

IUPAC Name |

2-amino-N-(3-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPJJIVWFKEGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368684 | |

| Record name | 2-amino-N-(3-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74699-52-8 | |

| Record name | 2-amino-N-(3-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.